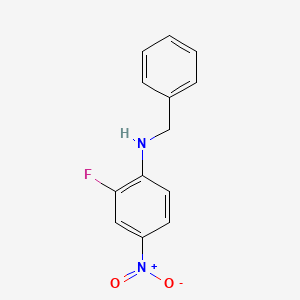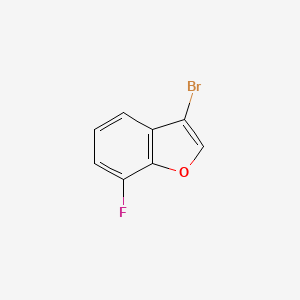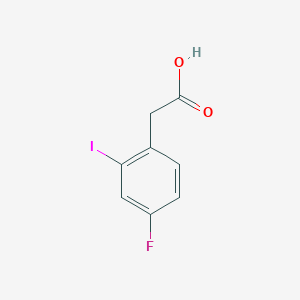![molecular formula C9H11NO3 B8780512 N-[(2,5-dimethoxyphenyl)methylidene]hydroxylamine](/img/structure/B8780512.png)
N-[(2,5-dimethoxyphenyl)methylidene]hydroxylamine
Descripción general
Descripción
Métodos De Preparación
The synthesis of N-[(2,5-dimethoxyphenyl)methylidene]hydroxylamine involves several steps, including the use of specific reagents and conditions. Detailed synthetic routes and reaction conditions can be found in specialized chemical synthesis databases. Industrial production methods for this compound are typically proprietary and involve optimized processes to ensure high yield and purity.
Análisis De Reacciones Químicas
N-[(2,5-dimethoxyphenyl)methylidene]hydroxylamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
N-[(2,5-dimethoxyphenyl)methylidene]hydroxylamine has a wide range of scientific research applications. In chemistry, it is used as a tool to study protein kinase D enzymes and their role in cellular processes. In biology, it has been shown to promote the maintenance of pluripotency in embryonic stem cells . In medicine, it is being investigated for its potential therapeutic applications in various diseases. Additionally, it has industrial applications in the development of new drugs and biochemical assays .
Mecanismo De Acción
The mechanism of action of N-[(2,5-dimethoxyphenyl)methylidene]hydroxylamine involves the selective inhibition of protein kinase D enzymes. This inhibition leads to the activation of the PI3K/AKT signaling pathway by increasing the level of AKT phosphorylation. The molecular targets of this compound include the protein kinase D isoforms PKD1, PKD2, and PKD3 .
Comparación Con Compuestos Similares
N-[(2,5-dimethoxyphenyl)methylidene]hydroxylamine can be compared with other similar compounds that inhibit protein kinase D enzymes. Some of these similar compounds include CID755673 and other small molecule inhibitors of protein kinase D. The uniqueness of this compound lies in its selective inhibition and its ability to maintain the pluripotency of embryonic stem cells .
Propiedades
Fórmula molecular |
C9H11NO3 |
|---|---|
Peso molecular |
181.19 g/mol |
Nombre IUPAC |
N-[(2,5-dimethoxyphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C9H11NO3/c1-12-8-3-4-9(13-2)7(5-8)6-10-11/h3-6,11H,1-2H3 |
Clave InChI |
PJDJPYGFERKCDR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)OC)C=NO |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[4-(benzenesulfonamido)phenyl]acetic Acid](/img/structure/B8780467.png)


![[3-(Aminomethyl)-4-fluorophenyl]methanol](/img/structure/B8780489.png)






